molecular formula C15H23NO4 B2964164 tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate CAS No. 1824444-97-4

tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate

Cat. No.: B2964164
CAS No.: 1824444-97-4
M. Wt: 281.352
InChI Key: NEEIFYSOERYJAW-UHFFFAOYSA-N
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Description

tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate: is a chemical compound known for its versatile applications in scientific research. This compound belongs to the class of carbamates, which are widely used in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of tert-butylamine with methyl 4-hydroxybenzoate and 2-(4-methoxyphenyl)ethylbromide. The reaction typically requires a solvent such as methanol, ethanol, or acetone, and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate is extensively used in scientific research due to its complex molecular structure and unique properties. Some of its applications include:

    Drug Discovery: Used as a building block in the synthesis of potential pharmaceutical compounds.

    Polymer Synthesis: Acts as a monomer or crosslinking agent in the production of specialized polymers.

    Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it has been identified as a potent anti-inflammatory agent, potentially inhibiting the activity of pro-inflammatory enzymes.

Comparison with Similar Compounds

  • tert-butyl N-(3-hydroxypropyl)carbamate
  • tert-butyl N-hydroxycarbamate
  • tert-butyl N-[3-(2-methylpiperidin-yl)propyl]carbamate

Comparison: tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate stands out due to its unique combination of a tert-butyl group and a methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-12(10-17)11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEIFYSOERYJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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